molecular formula C18H17N5O2 B11261535 5-acetamido-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-acetamido-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11261535
M. Wt: 335.4 g/mol
InChI Key: OKOZCZIKTFXTGA-UHFFFAOYSA-N
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Description

N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves a multi-step processThis reaction is often catalyzed by copper(I) salts to yield 1,2,3-triazoles . The specific synthesis of this compound may involve the use of benzyl azide and an appropriate alkyne under controlled conditions to form the triazole ring, followed by acetylation and amidation steps to introduce the acetamido and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-5-ACETAMIDO-1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzyl and acetamido groups contribute to its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

5-acetamido-N-benzyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-13(24)20-17-16(18(25)19-12-14-8-4-2-5-9-14)21-22-23(17)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,25)(H,20,24)

InChI Key

OKOZCZIKTFXTGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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